molecular formula C21H20BrClN2O2 B11136289 1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol

1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol

Cat. No.: B11136289
M. Wt: 447.8 g/mol
InChI Key: PLUHFVQGRLUFDQ-UHFFFAOYSA-N
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Description

1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of 6-bromo-1H-indole with acetic anhydride to form the acetylated indole intermediate. This intermediate is then reacted with 4-(4-chlorophenyl)-4-piperidinol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene or acetonitrile, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol is unique due to the presence of the bromine atom in the indole ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct biological effects .

Properties

Molecular Formula

C21H20BrClN2O2

Molecular Weight

447.8 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethanone

InChI

InChI=1S/C21H20BrClN2O2/c22-17-4-1-15-7-10-25(19(15)13-17)14-20(26)24-11-8-21(27,9-12-24)16-2-5-18(23)6-3-16/h1-7,10,13,27H,8-9,11-12,14H2

InChI Key

PLUHFVQGRLUFDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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